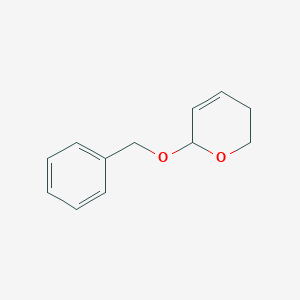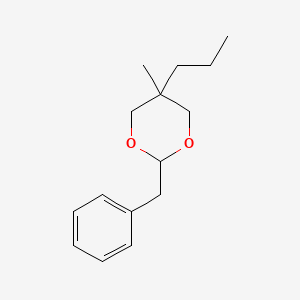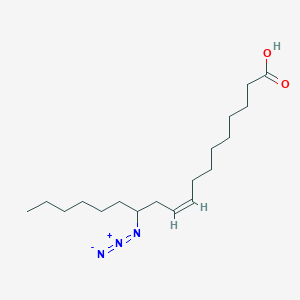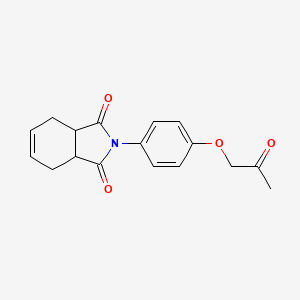
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂ It is characterized by the presence of two xylyl groups connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-xylyl 3,5-xylyl disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of thiols with 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiols, which then react with another thiol to form the disulfide bond . Another method involves the use of organophosphorus sulfenyl bromides as activating agents to facilitate the formation of unsymmetrical disulfides under mild conditions .
Industrial Production Methods
Industrial production of disulfides, including 2,3-xylyl 3,5-xylyl disulfide, often involves the oxidation of thiols using molecular iodine or other oxidizing agents. The process is designed to be scalable and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,3-Xylyl 3,5-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,3-xylyl 3,5-xylyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo thiol-disulfide exchange reactions, which are essential in redox signaling and maintaining cellular redox homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- Di(3,5-xylyl) disulfide
- Di(2,4-xylyl) disulfide
- Di(2,6-xylyl) disulfide
Uniqueness
2,3-Xylyl 3,5-xylyl disulfide is unique due to the specific positioning of the xylyl groups, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to other disulfides .
Propiedades
Número CAS |
65087-17-4 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3 |
Clave InChI |
FUKWNYMTHBJUBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)


![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)





![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
